3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride
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Overview
Description
3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.
Substitution: The dioxaborolane moiety can participate in substitution reactions, often facilitated by palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, reduced boron compounds, and substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride involves its interaction with molecular targets through its boron-containing moiety. The compound can form reversible covalent bonds with biomolecules, influencing various biochemical pathways. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets 3-Tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidinehydrochloride apart from similar compounds is its unique combination of a pyrrolidine ring with a tert-butyl group and a dioxaborolane moiety. This structure imparts distinct reactivity and stability, making it particularly useful in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H29BClNO2 |
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Molecular Weight |
289.65 g/mol |
IUPAC Name |
3-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H28BNO2.ClH/c1-11(2,3)14(8-9-16-10-14)15-17-12(4,5)13(6,7)18-15;/h16H,8-10H2,1-7H3;1H |
InChI Key |
MUINFSKYUGSIGP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CCNC2)C(C)(C)C.Cl |
Origin of Product |
United States |
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